molecular formula C23H21N3O B5413925 11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

Cat. No.: B5413925
M. Wt: 355.4 g/mol
InChI Key: RDZSDGPDQFFWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with a unique structure that includes a pyridine ring and a cyclohexaphenanthroline core

Preparation Methods

The synthesis of 11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of an intermediate product, which undergoes intramolecular cyclization to yield the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like selenous acid, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:

    Medicinal Chemistry: It is a structural analogue of natural inhibitors of HIV-1 integrase, such as integrastatins A and B. This makes it a potential candidate for the development of antiviral drugs.

    Materials Science: The unique structure of this compound can be explored for the development of novel materials with specific electronic or optical properties.

    Biological Research: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.

Mechanism of Action

The mechanism of action of 11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets. For instance, as an analogue of HIV-1 integrase inhibitors, it likely binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This interaction disrupts the viral replication cycle, making it a potential antiviral agent.

Comparison with Similar Compounds

Properties

IUPAC Name

11,11-dimethyl-8-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-23(2)11-16-20-15-6-4-10-25-17(15)7-8-18(20)26-22(21(16)19(27)12-23)14-5-3-9-24-13-14/h3-10,13,22,26H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZSDGPDQFFWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CN=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.